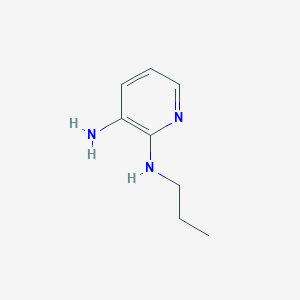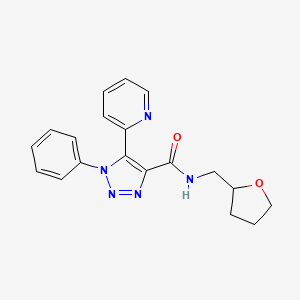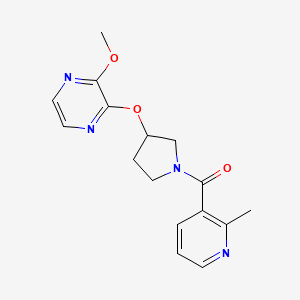
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone”:
Pharmaceutical Development
This compound is a promising candidate in the development of new pharmaceuticals due to its unique chemical structure. The presence of the pyrrolidine and pyrazine rings can enhance the compound’s ability to interact with various biological targets, making it a potential lead compound for drug discovery . Its structural features allow for the exploration of diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.
Medicinal Chemistry
In medicinal chemistry, this compound can be used to design and synthesize new molecules with improved efficacy and safety profiles. The methoxypyrazine moiety is known for its ability to modulate biological activity, which can be leveraged to create more potent and selective drugs . Researchers can modify the compound’s structure to optimize its pharmacokinetic and pharmacodynamic properties, leading to the development of novel therapeutic agents.
Biochemical Research
This compound can serve as a valuable tool in biochemical research to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe to investigate the mechanisms of enzyme catalysis and inhibition . By understanding how this compound interacts with specific enzymes, researchers can gain insights into the regulation of metabolic processes and identify potential targets for therapeutic intervention.
Chemical Biology
In the field of chemical biology, this compound can be used to explore the interactions between small molecules and biological macromolecules. Its ability to bind to proteins and nucleic acids makes it a useful probe for studying molecular recognition and signal transduction pathways . Researchers can use this compound to dissect complex biological systems and identify key molecular players involved in various cellular processes.
Material Science
This compound has potential applications in material science, particularly in the development of novel materials with specific properties. Its unique chemical structure can be exploited to create materials with enhanced mechanical, thermal, and electronic properties . For example, it can be used to design new polymers, coatings, and nanomaterials with tailored functionalities for various industrial applications.
Environmental Chemistry
In environmental chemistry, this compound can be used to study the degradation and transformation of organic pollutants. Its interactions with environmental matrices can provide insights into the fate and transport of contaminants in the environment . Researchers can use this compound to develop new methods for the detection and remediation of pollutants, contributing to environmental protection and sustainability.
Agricultural Chemistry
This compound can be applied in agricultural chemistry to develop new agrochemicals, such as pesticides and herbicides. Its unique structure can be tailored to enhance its efficacy against specific pests and weeds while minimizing its impact on non-target organisms . By optimizing the compound’s properties, researchers can create safer and more effective agricultural products to improve crop yield and quality.
Synthetic Chemistry
In synthetic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its versatile chemical structure allows for various functionalization reactions, enabling the creation of diverse chemical libraries . Researchers can use this compound to develop new synthetic methodologies and explore novel chemical transformations, advancing the field of organic synthesis.
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds
properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(2-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-13(4-3-6-17-11)16(21)20-9-5-12(10-20)23-15-14(22-2)18-7-8-19-15/h3-4,6-8,12H,5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXMRABOUZCDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

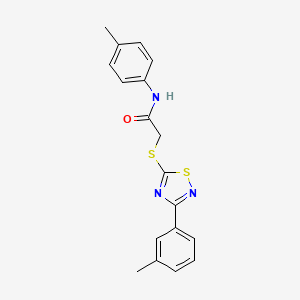
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2421682.png)
![Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate](/img/structure/B2421683.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2421686.png)
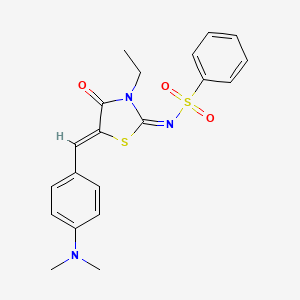
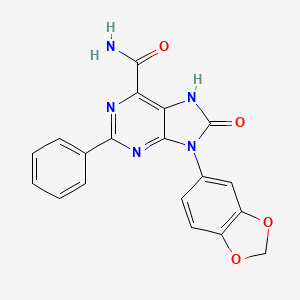
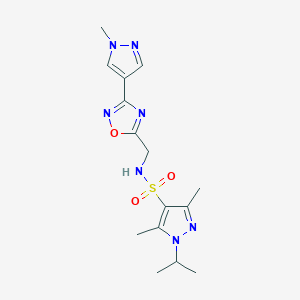
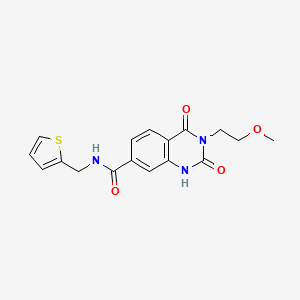
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2421697.png)

